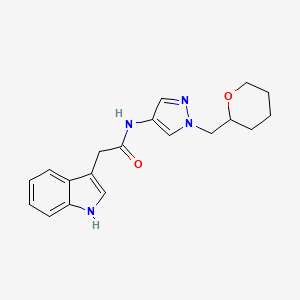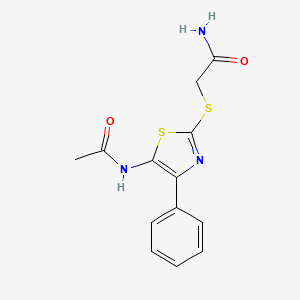![molecular formula C13H17NO2 B2789637 1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one CAS No. 92040-34-1](/img/structure/B2789637.png)
1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one” is a chemical compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is of interest to medicinal chemists due to the potential to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” was solved using the SHELXT-2014 program, and the non-hydrogen atoms were refined anisotropically with SHELXL-2018/3 using full-matrix least-squares procedures based on F2 .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 219.28 . It is a powder at room temperature .Mécanisme D'action
The exact mechanism of action of 1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-onelidine Ketone is not fully understood. However, it is believed to exert its effects through the modulation of various cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-onelidine Ketone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can lead to a reduction in cellular damage and disease progression. It has also been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-onelidine Ketone is its versatility. It can be easily synthesized and modified, which makes it a useful tool for researchers in a variety of fields. However, one of the limitations of 1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-onelidine Ketone is its toxicity. It has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-onelidine Ketone. One area of interest is the development of new derivatives and analogs of the compound, which may have improved efficacy and reduced toxicity. Another area of interest is the investigation of the compound's effects on different cellular pathways and disease models. Additionally, the potential use of 1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-onelidine Ketone in combination with other drugs or therapies is an area of interest for future research.
Méthodes De Synthèse
1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-onelidine Ketone can be synthesized through the reaction of 4-hydroxy-3-(pyrrolidin-1-ylmethyl)phenylacetic acid with thionyl chloride, followed by reaction with dimethylformamide dimethylacetal. This reaction produces a ketone intermediate, which can then be reduced using sodium borohydride to yield the final product.
Applications De Recherche Scientifique
1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-onelidine Ketone has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1-[4-hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(15)11-4-5-13(16)12(8-11)9-14-6-2-3-7-14/h4-5,8,16H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJUMKYUGLNQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2789554.png)
![5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2789555.png)
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cinnamamide](/img/structure/B2789557.png)
![4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride](/img/structure/B2789558.png)


![4-[4-(Trifluoromethyl)triazol-1-yl]piperidine](/img/structure/B2789566.png)



![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2789572.png)

![2-(2-((4-Fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2789576.png)
![N-[1-[1-(2-Ethylsulfanylbenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2789577.png)